Isopongaflavone
Overview
Description
Isopongaflavone is a prenylated flavonoid compound isolated from the seeds of the plant Tephrosia bracteolata. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This compound, in particular, has garnered attention due to its unique chemical structure and biological activities.
Mechanism of Action
Target of Action
Isopongaflavone, like other isoflavones, is known to interact with estrogen receptors . These receptors are proteins within cells that are activated by the hormone estrogen . Isoflavones have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction plays a key role in various physiological processes and health benefits .
Mode of Action
Isoflavones are selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol . They may bind to both α and β isoforms of estrogen receptor (ER), but with binding affinities to ERβ approximately 20 times higher than that to ERα .
Biochemical Pathways
Isoflavones are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway . They play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses . Isoflavones are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as phytoalexins in plants, i.e., compounds produced by the plants during stress or pathogen attacks .
Pharmacokinetics
It is known that the low water solubility of isoflavone aglycones can limit their usage . The O-glycosylation of (iso)flavones is a promising way to overcome this barrier . Glycosylation can increase water solubility and bioavailability, enhancing the therapeutic potential of these compounds .
Result of Action
Isoflavones in general have been linked to a lower risk of hormone-related cancers, osteoporosis, menopausal symptoms, and cardiovascular diseases . They are also known to play a key role in plant–environment interactions and act as phytoalexins .
Action Environment
The action of this compound, like other isoflavones, can be influenced by environmental factors. For instance, isoflavones play a key role in plant–environment interactions and act as phytoalexins . They are involved in the nodulation process in leguminous plants by inducing the nodulation genes . They also act as compounds produced by the plants during stress or pathogen attacks . Therefore, environmental factors such as stress conditions can influence the production and action of isoflavones .
Biochemical Analysis
Biochemical Properties
Isopongaflavone, like other isoflavones, is derived from the phenylpropanoid pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, isoflavones are known to interact with enzymes such as chalcone isomerase (CHI) and chalcone reductase (CHR) .
Cellular Effects
This compound, similar to other isoflavones, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to have a strong binding affinity with the Myeloid Cell Leukemia 1 (MCL1) binding pocket, resulting in reduced conformational fluctuations .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a metabolic pathway that leads to the biosynthesis of isoflavones . It interacts with enzymes such as chalcone isomerase (CHI) and chalcone reductase (CHR) in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopongaflavone involves several key steps starting from phloroacetophenone. The process begins with the treatment of phloroacetophenone with chlorobutyne in dry dioxane, resulting in the formation of 2,6-dihydroxy-6’,6’-dimethylpyrano[2’,3’:4,3]acetophenone. This intermediate undergoes methoxymethylation to yield 2,6-di(methoxymethoxy)-6’,6’-dimethylpyrano[2’,3’:4,3]acetophenone. Subsequent alkaline condensation with benzaldehyde produces the methoxymethylated chalcone, which is then demethoxymethylated to form the hydroxy chalcone. Finally, treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and O-methylation yields this compound .
Industrial Production Methods: While the detailed industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundational approach that can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isopongaflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The presence of hydroxyl groups allows for substitution reactions, such as methylation or glycosylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include DDQ and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Methylation can be achieved using methyl iodide and a base like potassium carbonate.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Methylated or glycosylated flavonoid derivatives.
Scientific Research Applications
Isopongaflavone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of prenylated flavonoids.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it a subject of interest in biological studies.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and anticancer activities. It is being investigated for its role in modulating various biological pathways.
Industry: this compound can be used in the development of natural health products and dietary supplements due to its bioactive properties.
Comparison with Similar Compounds
Isopongaflavone is unique among flavonoids due to its prenylated structure, which enhances its biological activity. Similar compounds include:
Genistein: Another isoflavone with estrogenic activity, commonly found in soy products.
Daidzein: An isoflavone with antioxidant and anti-inflammatory properties.
Biochanin A: A methylated isoflavone with potential anticancer activity.
Compared to these compounds, this compound’s prenylation provides increased lipophilicity, enhancing its ability to interact with cell membranes and proteins, thereby increasing its biological efficacy .
Properties
IUPAC Name |
5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGRPSAFDXQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346916 | |
Record name | Isopongaflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64125-33-3 | |
Record name | Isopongaflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64125-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Isopongaflavone and where is it found?
A1: this compound is a naturally occurring pyranoflavone. It was first isolated from the seeds of the Pongamia glabra plant [] and has also been found in Tephrosia species like Tephrosia elata [] and Tephrosia barbigera [].
Q2: Does this compound have any biological activity?
A2: Yes, research has shown that this compound exhibits antifeedant activity against certain insects. It displays significant activity against Maruca testulalis and Eldana saccharina[1].
Q3: Are there any efficient synthetic routes for this compound?
A4: Several methods have been developed for the synthesis of this compound. One approach utilizes acetyl hydroxychromans and employs Claisen condensation as a key step in the synthesis []. Another method involves a Baker-Venkataraman rearrangement to obtain this compound and its analogues [].
Q4: What is the structure of this compound?
A5: While the exact spectroscopic data wasn't detailed in the provided abstracts, the structure of this compound has been elucidated. For detailed spectroscopic data, referring to the original research articles, particularly those focusing on its isolation and synthesis [, ] would be beneficial.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?
A6: While the provided abstracts do not delve into specific SAR studies for this compound, the synthesis of several analogues has been reported [, , ]. This suggests an interest in understanding how structural modifications impact its biological activity, paving the way for future SAR investigations.
Q6: How does this compound compare to other similar compounds?
A6: Direct comparisons of this compound's performance, cost, and impact against alternative compounds were not detailed in the provided research abstracts. Further investigation into the broader literature is needed to answer this question fully.
Q7: Has the environmental impact of this compound been studied?
A7: The provided research abstracts primarily focus on the isolation, synthesis, and preliminary biological activity of this compound. Information about its ecotoxicological effects and potential environmental impact is currently unavailable from these sources.
Q8: What analytical techniques are used to characterize and quantify this compound?
A9: Although not explicitly stated in the abstracts, common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are likely employed for the characterization and quantification of this compound, especially given its isolation from natural sources and subsequent synthesis [, , ].
Q9: What is the historical context of this compound research?
A10: The initial isolation and structural elucidation of this compound from Pongamia glabra seeds represent a significant milestone in its research history []. Subsequent studies have focused on developing efficient synthetic routes [, , ] and exploring its biological activities, including its potential as an insecticide [] and, more recently, as a potential anti-cancer agent [].
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